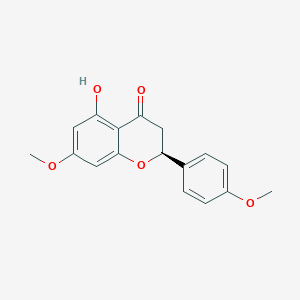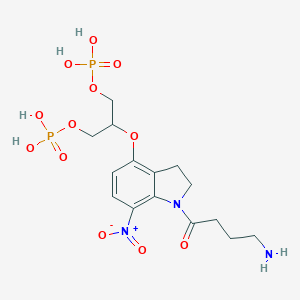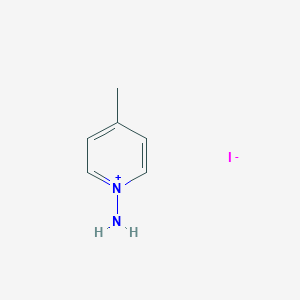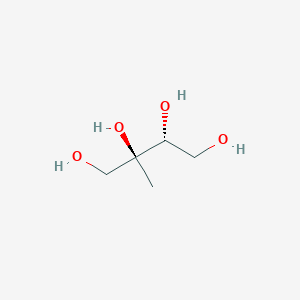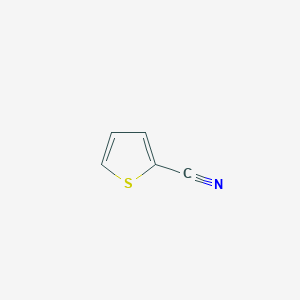
4-Phenylbenzaldehyde
Overview
Description
4-Phenylbenzaldehyde, also known as Biphenyl-4-carboxaldehyde, is a chemical compound with the linear formula C6H5C6H4CHO . It has a molecular weight of 182.22 .
Synthesis Analysis
The synthesis of 4-Phenylbenzaldehyde can be achieved through various methods. One such method involves the use of palladium acetate, 1,4-bis (diphenylphosphino)butane, 4-bromobiphenyl, and sodium carbonate . The reaction mixture is then passed through a short pad of silica gel, and the resulting black slurry is diluted with ethyl acetate and water .Molecular Structure Analysis
The molecular structure of 4-Phenylbenzaldehyde has been studied using periodic density functional theory (DFT) calculations . These calculations provide a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of crystalline 4-Phenylbenzaldehyde .Chemical Reactions Analysis
The crystal structure of 4-Phenylbenzaldehyde reveals the presence of a dimer linked by the C=O and C(9)–H groups of adjacent molecules . In the liquid phase, the presence of C–H⋯O bonded forms is revealed by both vibrational and NMR spectroscopy .Physical And Chemical Properties Analysis
4-Phenylbenzaldehyde is a cream solid with a melting point of 57-63 ºC . It has a density of 1,107 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .Scientific Research Applications
Vibrational Spectroscopy
4-Phenylbenzaldehyde: has been studied for its vibrational dynamics in crystalline form using inelastic neutron scattering (INS) spectra and periodic density functional theory (DFT) calculations . These studies help in the validation of vibrational assignments and the assessment of the compound’s vibrational dynamics, which is crucial for understanding its physical properties at the molecular level.
Molecular Crystallography
The crystal structure of 4-Phenylbenzaldehyde presents a significant number of atoms in the crystallographic unit cell, which leads to a complex vibrational mode spectrum . This complexity makes it an excellent subject for testing computational spectroscopy approaches to molecular crystals, thereby aiding in the development of new materials and pharmaceuticals.
Material Science
The compound’s ability to form C-H···O hydrogen bonds makes it a subject of interest in material science . These bonds are essential for the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
Target of Action
4-Phenylbenzaldehyde, also known as Biphenyl-4-carboxaldehyde , primarily targets the formation of dimers linked by the C=O and C(9)–H groups of adjacent molecules . These dimers are formed through C–H⋯O hydrogen bonding .
Mode of Action
The compound interacts with its targets through the formation of C–H⋯O bonded forms . The NMR data suggest the preferential engagement of the C(2,6)–H and C(10/12)/C(11)–H groups as hydrogen bond donors, instead of the C(9)–H group . This interaction results in changes in the molecular structure, leading to the formation of dimers .
Biochemical Pathways
The formation of c–h⋯o bonded forms and the subsequent dimerization can be considered a unique biochemical pathway influenced by this compound .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 184 °c/11 mmhg and melting point of 57-59 °c , may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Phenylbenzaldehyde’s action primarily involve the formation of dimers through C–H⋯O hydrogen bonding . This leads to changes in the molecular structure of the compound, which could potentially influence its biological activity .
Action Environment
The action of 4-Phenylbenzaldehyde can be influenced by various environmental factors. For instance, the formation of C–H⋯O bonded forms and the subsequent dimerization are likely to be temperature-dependent, as suggested by the temperature-dependent intensities of the bands assigned to the carbonyl-stretching modes .
Safety and Hazards
properties
IUPAC Name |
4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBWOPVZKNQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073961 | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzaldehyde | |
CAS RN |
3218-36-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

